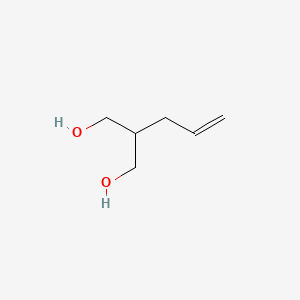
2-Allyl-1,3-propanediol
Descripción general
Descripción
2-Allyl-1,3-propanediol is a chemical compound with the molecular formula C6H12O2 . It has an average mass of 116.158 Da and a monoisotopic mass of 116.083733 Da .
Synthesis Analysis
The synthesis of 1,3-propanediol, which is structurally similar to 2-Allyl-1,3-propanediol, can be achieved from glucose via the Krebs cycle intermediate malate . Another method involves the cross-aldol reaction and hydrogenation of formaldehyde with acetaldehyde .Molecular Structure Analysis
The molecular structure of 2-Allyl-1,3-propanediol consists of a propandiol backbone with an allyl group attached . The exact structure can be determined using various spectroscopic techniques .Aplicaciones Científicas De Investigación
Catalytic Performance in Dehydration Reactions
2-Allyl-1,3-propanediol shows significant promise in catalytic applications, particularly in dehydration reactions. Sato et al. (2003) demonstrated that ceria (CeO2) catalyzes the selective dehydration of 1,3-diols like 1,3-propanediol into allylic alcohols under certain conditions, highlighting the potential of 2-Allyl-1,3-propanediol in such processes (Sato et al., 2003).
Role in Synthesis of Polyol Substructures
The molecule plays a crucial role in the synthesis of polyol substructures. Lu et al. (2009) showed how 1,3-propanediol can be used in iridium-catalyzed transfer hydrogenation conditions for asymmetric allylation, allowing for the construction of protected 1,3-polyol substructures with high levels of stereocontrol (Lu et al., 2009).
Importance in Bryostatin Synthesis
Another significant application is in the synthesis of complex organic molecules, such as the bryostatin A-ring. Lu and Krische (2009) demonstrated that under certain conditions, 1,3-propanediol engages in double asymmetric carbonyl allylation to contribute to the synthesis of the bryostatin A-ring, showcasing its importance in intricate organic syntheses (Lu & Krische, 2009).
Role in Microbial Production of 1,3-Propanediol
From a biotechnological perspective, 2-Allyl-1,3-propanediol is crucial in the microbial production of 1,3-propanediol, which has numerous industrial applications. Yang et al. (2018) discussed genetically engineered strains for efficient biosynthesis of 1,3-propanediol, highlighting the molecule's relevance in the field of bioengineering and microbial production (Yang et al., 2018).
Application in Chemical Synthesis
Furthermore, 2-Allyl-1,3-propanediol is also pivotal in chemical synthesis processes. Gao, Han, and Krische (2011) illustrated its use in the generation of acyclic polypropionate stereopolyads, contributing significantly to the field of chemical synthesis and providing an alternative to traditional methods (Gao et al., 2011).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-prop-2-enylpropane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-2-3-6(4-7)5-8/h2,6-8H,1,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYUXTHCHXLVIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453701 | |
| Record name | 2-allyl-1,3-propandiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allylpropane-1,3-diol | |
CAS RN |
42201-43-4 | |
| Record name | 2-allyl-1,3-propandiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

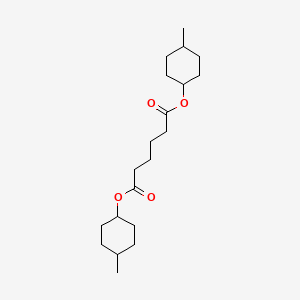
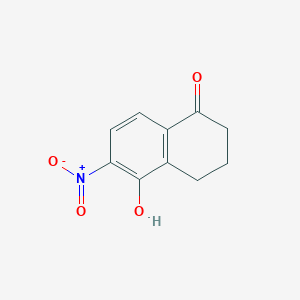
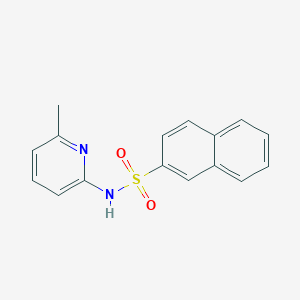
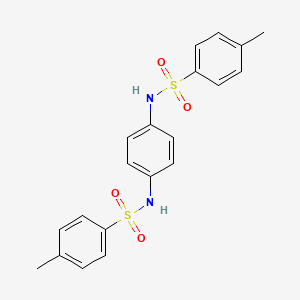
![1-Propanamine, N,N-dimethyl-3-[4-(3-phenyl-5-isoxazolyl)phenoxy]-](/img/structure/B3052457.png)

![1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis-](/img/structure/B3052459.png)
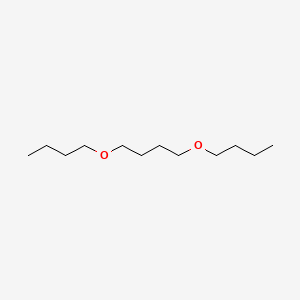
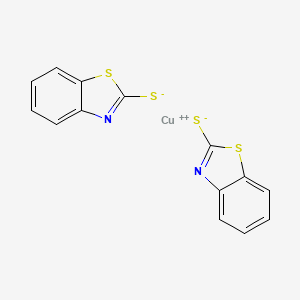
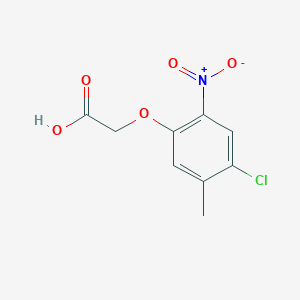
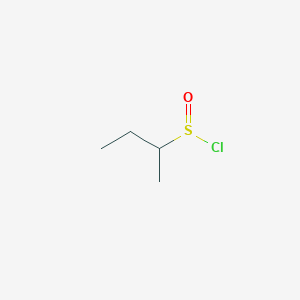
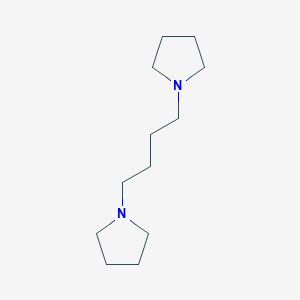
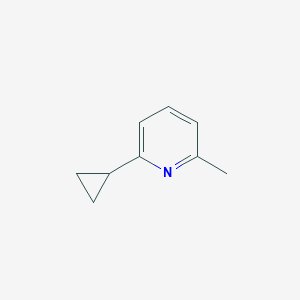
![4-[(Carbamoylimino)amino]benzoic acid](/img/structure/B3052472.png)